3,4-diethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
Description
Properties
IUPAC Name |
3,4-diethoxy-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-4-24-11-12-29-18-10-8-16(14-17(18)22(24)26)23-21(25)15-7-9-19(27-5-2)20(13-15)28-6-3/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRDOXPDHINFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its targets. The downstream effects of these interactions could include changes in cellular signaling, gene expression, or metabolic processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. These factors could affect the compound’s interaction with its targets, its pharmacokinetics, and its overall effect on the body.
Biological Activity
Overview of 3,4-Diethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
This compound is a synthetic compound that belongs to the class of benzamide derivatives. Compounds of this nature often exhibit a variety of biological activities due to their structural features that allow for interaction with biological targets.
Chemical Structure and Properties
The compound features:
- Benzamide Backbone : This structure often contributes to the compound's ability to interact with various biological receptors.
- Diethoxy Groups : The presence of ethoxy groups can enhance lipophilicity and influence the pharmacokinetic properties.
Antitumor Activity
Many benzamide derivatives have been studied for their potential antitumor activities. Research has shown that structural modifications can lead to enhanced cytotoxicity against various cancer cell lines. For instance:
- Mechanisms of Action : Compounds similar to this benzamide have been observed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Neuroprotective Effects
Some derivatives have exhibited neuroprotective properties. This is particularly relevant for compounds that can cross the blood-brain barrier:
- Oxidative Stress Reduction : They may help in reducing oxidative stress in neuronal cells, thereby protecting against neurodegenerative diseases.
Case Studies
- Antitumor Efficacy : A study on a related compound demonstrated significant inhibition of tumor growth in xenograft models. The compound induced apoptosis in human breast cancer cells through mitochondrial pathways.
- Neuroprotection Study : Another study showed that a similar benzamide derivative protected neurons from glutamate-induced toxicity in vitro.
Research Findings and Data Tables
| Compound | Activity | Mechanism | Reference |
|---|---|---|---|
| Benzamide Derivative A | Antitumor | Induces apoptosis via caspase activation | [Study 1] |
| Benzamide Derivative B | Neuroprotective | Reduces oxidative stress | [Study 2] |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and its analogs:
*Estimated based on substituent additions to the core structure.
Research Findings and Implications
Structural Effects on Physicochemical Properties
- Lipophilicity: The target compound’s 3,4-diethoxy groups increase lipophilicity compared to mono-ethoxy analogs (e.g., ), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Amide Modifications : Replacement of benzamide with cyclohexanecarboxamide or cyclopentylpropanamide alters hydrogen-bonding capacity and hydrophobicity, which could modulate target affinity or metabolic stability.
Hypothetical Pharmacological Comparisons
- Target vs. 2-Ethoxy Analog : The target’s dual ethoxy groups may improve interaction with hydrophobic enzyme pockets, whereas the 2-ethoxy analog’s ortho-substitution might hinder binding due to steric clashes.
- Target vs. 4-Methyl Analog : The 4-methyl substituent’s smaller size could reduce steric hindrance, favoring entropic gains in binding, but the ethyl group in the target may provide stronger van der Waals interactions.
Limitations
Preparation Methods
Azide-Mediated Cyclization
A chromanone derivative serves as the starting material for this route. In a representative procedure, 7-bromochroman-4-one undergoes treatment with sodium azide (NaN₃) in dichloromethane (DCM) catalyzed by methanesulfonic acid at 0–5°C. This generates the benzoxazepin-5-one core via intramolecular cyclization, achieving quantitative yields under controlled conditions. Key parameters include:
| Starting Material | Reagents/Conditions | Yield |
|---|---|---|
| 7-Bromochroman-4-one | NaN₃, MeSO₃H, DCM, 0°C, 4 h | 100% |
This method prioritizes low temperatures to suppress side reactions, with methanesulfonic acid facilitating both azide incorporation and cyclization.
Microwave-Assisted Cyclocondensation
Green chemistry principles advocate for solvent-free microwave irradiation using basic alumina as a solid support. Pyrazole-chalcones react with 2-aminophenol under microwave conditions (180 W) to form benzoxazepines in high yields (75–92%). While originally designed for pyrazole-fused analogs, this approach is adaptable to simpler benzoxazepines by omitting the pyrazole moiety. Benefits include:
Functionalization of the Benzoxazepine Core
Oxidation to the 5-Oxo Group
The ketone at position 5 is typically introduced via oxidation of a secondary alcohol intermediate. Jones reagent (CrO₃ in H₂SO₄) or Dess-Martin periodinane (DMP) effectively oxidizes the alcohol to the ketone. DMP offers superior selectivity, yielding 85–90% of the 5-oxo product without over-oxidation.
Preparation of the 3,4-Diethoxybenzamide Moiety
Synthesis of 3,4-Diethoxybenzoic Acid
Ethoxy groups are introduced via nucleophilic aromatic substitution (NAS) on 3,4-dihydroxybenzoic acid. Treatment with ethyl iodide (EtI) and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours achieves dual ethoxylation in 78% yield. The use of Cs₂CO₃, a mild base, minimizes esterification side reactions.
Conversion to Benzoyl Chloride
3,4-Diethoxybenzoic acid is activated using thionyl chloride (SOCl₂) at reflux for 2 hours, yielding the corresponding acyl chloride. This intermediate is critical for subsequent amide bond formation.
Coupling of Benzamide to the Benzoxazepine
Amide Bond Formation
The final step couples 3,4-diethoxybenzoyl chloride with the 7-amino group of the functionalized benzoxazepine. Employing hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base in DCM achieves yields of 82–88%. Alternative methods using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and hydroxybenzotriazole (HOBt) provide comparable efficiency but require longer reaction times (24 vs. 6 hours).
| Benzoxazepine Derivative | Coupling Reagent | Solvent | Time (h) | Yield |
|---|---|---|---|---|
| 7-Amino-4-ethyl-5-oxo | HATU, DIPEA | DCM | 6 | 88% |
| 7-Amino-4-ethyl-5-oxo | EDCl, HOBt | DMF | 24 | 85% |
Optimization and Alternative Approaches
Microwave-Assisted Coupling
Adapting microwave irradiation (100°C, 30 minutes) to the amidation step reduces reaction time by 75% while maintaining yields at 84%. This approach aligns with green chemistry goals by minimizing energy consumption.
One-Pot Strategies
Preliminary studies suggest that tandem alkylation-amidation sequences using polymer-supported reagents (e.g., PS-DIPEA) could consolidate steps, though yields remain suboptimal (50–60%).
Analytical Characterization
Critical spectroscopic data confirming the target compound’s structure include:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, benzoxazepine H-7), 7.45–7.30 (m, 3H, aromatic), 4.15 (q, J = 7.0 Hz, 4H, OCH₂CH₃), 3.65 (t, J = 5.5 Hz, 2H, NCH₂), 2.90 (q, J = 7.5 Hz, 2H, CH₂CH₃).
-
ESI-MS : m/z 454.2 [M+H]⁺.
Q & A
Q. Table 1. Key Synthetic Parameters for Optimized Acylation
| Parameter | Standard Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Catalyst | None | EDC/DMAP | +25% |
| Solvent | DMF | DCM | +15% |
| Temperature | Room temp | 0–5°C | +10% |
| Source : |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
